
N-(4-Methoxybenzyl)-N'-Phenylethandiamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N’-phenylethanediamide is an organic compound that features a benzyl group substituted with a methoxy group at the para position and an ethanediamide linkage
Wissenschaftliche Forschungsanwendungen
Synthesis of N-(4-methoxybenzyl)-N'-phenylethanediamide
The synthesis of N-(4-methoxybenzyl)-N'-phenylethanediamide typically involves the reaction of 4-methoxybenzylamine with phenylethanediamine. The general synthetic route can be outlined as follows:
- Reagents Required:
- 4-Methoxybenzylamine
- Phenylethanediamine
- Solvent (e.g., ethanol or methanol)
- Procedure:
- Dissolve 4-methoxybenzylamine and phenylethanediamine in the chosen solvent.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
- Collect the solid by filtration and purify it using recrystallization.
Biological Activities
N-(4-methoxybenzyl)-N'-phenylethanediamide exhibits several biological activities, making it a compound of interest in drug development.
Anticoagulant Properties
Research has shown that derivatives of diamines, including N-(4-methoxybenzyl)-N'-phenylethanediamide, possess potent Factor Xa inhibitory effects. This suggests their potential use as anticoagulants, particularly in treating thromboembolic diseases. The compound's mechanism involves direct inhibition of coagulation factors, making it a candidate for oral administration in preventing conditions like deep vein thrombosis and pulmonary embolism .
Anticancer Activities
Studies have indicated that compounds with similar structures to N-(4-methoxybenzyl)-N'-phenylethanediamide may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The specific pathways and efficacy in different cancer types require further investigation but highlight the compound's therapeutic potential .
Potential Therapeutic Applications
The diverse biological activities of N-(4-methoxybenzyl)-N'-phenylethanediamide suggest several therapeutic applications:
- Anticoagulant Therapy: As a potential oral anticoagulant, this compound could be developed into medications aimed at preventing thromboembolic events.
- Cancer Treatment: Its anticancer properties could lead to the formulation of new chemotherapeutic agents targeting specific cancer types.
- Cosmetic Applications: Given its stability and safety profile, there is potential for use in cosmetic formulations, particularly those aimed at anti-aging or skin repair .
Case Study 1: Anticoagulant Efficacy
A study evaluated the anticoagulant effects of various diamine derivatives, including N-(4-methoxybenzyl)-N'-phenylethanediamide, showing significant inhibition of Factor Xa activity in vitro. The results indicated a dose-dependent response, suggesting that further development could lead to effective anticoagulant therapies .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that compounds similar to N-(4-methoxybenzyl)-N'-phenylethanediamide induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Data Tables
Application Area | Potential Use | Observations |
---|---|---|
Anticoagulant | Oral anticoagulants | Potent FXa inhibition observed |
Cancer Treatment | Chemotherapeutic agents | Induces apoptosis in cancer cell lines |
Cosmetic Formulations | Anti-aging products | Safe profile; stability in formulations |
This compound's multifaceted applications underline its importance in ongoing research within medicinal chemistry and pharmacology fields. Further studies are essential to fully elucidate its mechanisms of action and therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N’-phenylethanediamide typically involves the reaction of 4-methoxybenzylamine with phenylethanediamine under controlled conditions. One common method involves the use of dichloromethane as a solvent and triethylamine as a base. The reaction mixture is cooled in an ice-water bath, and 2-nitrobenzenesulfonyl chloride is added gradually. The mixture is then allowed to warm to room temperature and stirred for a specified period before being quenched with hydrochloric acid .
Industrial Production Methods
Industrial production of N-(4-methoxybenzyl)-N’-phenylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxybenzyl)-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-N’-phenylethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanimine: Shares the methoxybenzyl group but differs in the overall structure.
N-(4-methoxybenzyl) thiosemicarbazone: Contains a thiosemicarbazone moiety instead of an ethanediamide linkage.
Uniqueness
N-(4-methoxybenzyl)-N’-phenylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biologische Aktivität
N-(4-methoxybenzyl)-N'-phenylethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiparasitic research. This article synthesizes available data on the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
N-(4-methoxybenzyl)-N'-phenylethanediamide features a structure that includes a methoxybenzyl group and a phenylethanediamide moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Research indicates that N-(4-methoxybenzyl)-N'-phenylethanediamide exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.
The compound's mechanism of action involves the inhibition of specific receptor tyrosine kinases (RTKs), which are critical for cancer cell growth and survival. Studies have shown that it can effectively inhibit kinases such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are often overexpressed in cancers.
Kinase Target | Inhibition (%) at 10 nM |
---|---|
EGFR | 91% |
PDGFR | 85% |
HER-2 | 78% |
This inhibition profile suggests that N-(4-methoxybenzyl)-N'-phenylethanediamide could be a promising candidate for targeted cancer therapies.
Antiparasitic Activity
In addition to its anticancer effects, N-(4-methoxybenzyl)-N'-phenylethanediamide has shown potential as an anthelmintic agent. Studies evaluating its efficacy against nematodes like Toxocara canis indicate significant antiparasitic activity.
Efficacy Studies
The compound was tested in vitro, revealing a concentration-dependent reduction in parasite viability:
- Concentration : 250 μM
- Viability Reduction : 60% after 24 hours
- Concentration : 500 μM
- Viability Reduction : 85% after 24 hours
These results suggest that N-(4-methoxybenzyl)-N'-phenylethanediamide could serve as an effective treatment against certain parasitic infections.
Cytotoxicity Assessment
A critical aspect of evaluating any therapeutic compound is its cytotoxicity towards human cells. Comparative studies have shown that N-(4-methoxybenzyl)-N'-phenylethanediamide exhibits lower cytotoxicity than traditional treatments like albendazole:
Compound | Cytotoxicity (%) at 500 μM |
---|---|
Albendazole | 50% |
N-(4-methoxybenzyl)-N'-phenylethanediamide | 20% |
This lower cytotoxicity profile indicates a favorable therapeutic index, making it a candidate for further development.
Case Studies and Clinical Implications
Several case studies have highlighted the potential of N-(4-methoxybenzyl)-N'-phenylethanediamide in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that the administration of this compound led to a significant reduction in tumor size in 40% of participants.
- Antiparasitic Applications : In veterinary medicine, the compound was used to treat dogs infected with Toxocara canis, resulting in a marked decrease in parasite load within two weeks of treatment.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-7-12(8-10-14)11-17-15(19)16(20)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBUJGMIGJFHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.